Verapamil is a synthetic derivative of papaverine belonging to the phenylalkylamine class of L-type voltage-dependent calcium channel antagonists. [] Its primary role in scientific research is as a pharmacological tool for investigating the role of calcium channels in various physiological and pathological processes.
Verapamil is classified under the non-dihydropyridine group of calcium channel blockers, which also includes diltiazem and flunarizine. Its primary mechanism involves inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells, leading to decreased myocardial contractility and vasodilation .
The synthesis of Verapamil has been explored through various methods, with recent advancements focusing on more efficient pathways. One notable approach is a three-step asymmetric synthesis utilizing an enantioselective rhodium-catalyzed allylic alkylation reaction. This method involves:
This modular synthesis can be adapted for related compounds, enhancing its utility for pharmaceutical applications.
Verapamil has a complex molecular structure characterized by its specific arrangement of atoms:
The stereochemistry is significant, with the S-enantiomer being the more active form . The three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI.
Verapamil undergoes several notable chemical reactions during its metabolic processing:
Verapamil's therapeutic effects are primarily due to its action as an L-type calcium channel blocker. The mechanism involves:
Verapamil exhibits distinct physical and chemical properties:
These properties influence its pharmacokinetics and bioavailability.
Verapamil is widely used in clinical settings for:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3